molecular formula C11H11NS B1429746 (5-Phenylthiophen-3-yl)methanamine CAS No. 838893-06-4

(5-Phenylthiophen-3-yl)methanamine

Cat. No.: B1429746
CAS No.: 838893-06-4
M. Wt: 189.28 g/mol
InChI Key: RTZWLTJYELLUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenylthiophen-3-yl)methanamine is a synthetic aromatic heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This compound features a thiophene ring, a privileged scaffold in pharmaceutical development, which is substituted at the 3-position with an aminomethyl group and at the 5-position with a phenyl ring . The primary amine group serves as a versatile handle for further synthetic modification, allowing researchers to create amide derivatives or incorporate this structure into more complex molecules via reductive amination or other coupling reactions . Compounds based on the thiophene structure have demonstrated a wide range of biological activities, and research into analogous structures has shown potential in the development of small-molecule inhibitors for therapeutic targets, including immune checkpoint proteins like PD-1/PD-L1 . The molecular framework of (5-Phenylthiophen-3-yl)methanamine makes it a promising building block for constructing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. As with all compounds of this class, it is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this product in accordance with laboratory best practices.

Properties

CAS No.

838893-06-4

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

(5-phenylthiophen-3-yl)methanamine

InChI

InChI=1S/C11H11NS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7,12H2

InChI Key

RTZWLTJYELLUSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CS2)CN

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)CN

Origin of Product

United States

Foundational & Exploratory

The Versatile Bioactivity of Thiophene-Based Methanamine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its electron-rich nature and ability to engage in hydrogen bonding via its sulfur atom, make it a highly versatile building block for the design of novel therapeutics.[1] The structural similarity of thiophene to a phenyl ring allows it to act as a bioisostere, often improving a compound's physicochemical properties, metabolic stability, and target binding affinity.[1] This has led to the incorporation of the thiophene moiety into a wide array of FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide delves into the bioactivity of a specific and highly valuable class of thiophene derivatives: thiophene-based methanamines. These building blocks, characterized by a methylamine group attached to the thiophene core, serve as a critical starting point for the synthesis of a multitude of biologically active compounds. We will explore their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.

I. Synthetic Pathways to Thiophene-Based Methanamine Building Blocks

The primary route to synthesizing thiophene-based methanamines involves a two-step process starting from the readily available thiophene-2-carboxaldehyde. This process typically involves the formation of a Schiff base followed by its reduction.

A. Synthesis of Thiophene-2-carboxaldehyde

A common method for the preparation of thiophene-2-carboxaldehyde is the direct acylation of a thiophene compound with N-methylformanilide and a phosphorus oxyhalide catalyst. The reaction is typically conducted at a controlled temperature below reflux to ensure safety and optimal yield.[3]

B. Reductive Amination: From Aldehyde to Methanamine

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[4] In the context of thiophene-based methanamines, this process involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine (Schiff base), which is then reduced to the desired methanamine.

A typical protocol involves the condensation of thiophene-2-carboxaldehyde with a primary amine in a suitable solvent like ethanol, often at room temperature.[5] The resulting imine can then be reduced using a variety of reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose.[6]

Experimental Protocol: Synthesis of N-substituted Thiophene-2-methanamine

  • Schiff Base Formation: Dissolve thiophene-2-carboxaldehyde (1 equivalent) and the desired primary amine (1 equivalent) in ethanol. Stir the mixture at room temperature for 3-6 hours.[5][7]

  • Monitoring the Reaction: The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

This versatile protocol allows for the synthesis of a wide array of N-substituted thiophene-methanamine derivatives by simply varying the primary amine used in the initial step.

II. Antimicrobial Activity of Thiophene-Based Methanamines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-containing compounds have emerged as a promising class of antimicrobials.[2] The methanamine moiety serves as a key functional group for introducing structural diversity and modulating the antimicrobial profile of these compounds.

A. Mechanism of Action

The antimicrobial mechanisms of thiophene derivatives are varied and can include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[8] The introduction of different substituents on the methanamine nitrogen can significantly influence the compound's mode of action and spectrum of activity.

B. Structure-Activity Relationship (SAR)

The antimicrobial potency of thiophene-based methanamines is highly dependent on the nature of the substituent on the nitrogen atom. For instance, the formation of Schiff bases from thiophene-2-carboxaldehyde and various amines has been shown to yield compounds with significant antibacterial and antifungal activity.[9][10] The coordination of these Schiff bases with metal ions, such as copper(II) and zinc(II), can further enhance their biological activity.[9]

In a study on thiophene-functionalized N-heterocyclic carbene (NHC) complexes derived from 2-thiophenemethylamine, significant antimicrobial activity was observed against ampicillin-resistant Staphylococcus aureus.[11] This highlights the potential of using the thiophene-methanamine scaffold to develop novel agents to combat drug-resistant pathogens.

Table 1: Antimicrobial Activity of Selected Thiophene-Methanamine Derivatives

Compound IDStructureTarget OrganismActivity (MIC in µg/mL)Reference
1a Ag(I)-NHC complex from 2-thiophenemethylamineAmpicillin-resistant S. aureus32-256[11]
2a Au(I)-NHC complex from 2-thiophenemethylamineAmpicillin-resistant S. aureus32-256[11]
Schiff Base 1 From 5-methyl-thiophene-2-carboxaldehyde and 2-aminobenzimidazoleS. aureus, B. subtilis, E. coli, P. aeruginosaActive[9]
Schiff Base 2 From thiophene-2-carboxaldehyde and sulfisomidineVarious bacteria and fungiActive[10]

Note: This table presents a selection of data to illustrate the antimicrobial potential. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anticancer Activity of Thiophene-Based Methanamines

The thiophene scaffold is a common feature in many anticancer agents.[12][13] Thiophene-based methanamines provide a versatile platform for the development of novel compounds that can target various cancer-specific pathways.

A. Mechanisms of Anticancer Action

Thiophene derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many thiophene-containing compounds act as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[12][14]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[12]

  • Tubulin Interaction: Disruption of microtubule dynamics through interaction with tubulin is another mechanism by which thiophene compounds can induce cancer cell death.[12]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[12]

B. Structure-Activity Relationship (SAR)

The anticancer activity of thiophene-methanamine derivatives is intricately linked to their chemical structure. The nature of the substituent on the nitrogen atom plays a critical role in determining the potency and selectivity of the compound. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be synthesized from the corresponding methanamines, have shown potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[15]

The synthesis of Schiff bases from thiophene-2-carboxaldehyde and their subsequent modification has also yielded compounds with significant cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Thiophene-Based Derivatives

Compound ClassTarget/MechanismCancer Cell LineActivity (IC50)Reference
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 inhibitionNon-small cell lung cancerNanomolar range[15]
Thiophene-3-carbonitrile derivativesTyrosine kinase inhibitionHuman breast carcinoma (MCF-7)Active[14]
Thiophene-based ureas and thioureasEGFR and HER-2 kinase inhibitionBreast cancer (MCF-7)Sub-micromolar range[16]

Note: This table provides examples of the anticancer potential of thiophene derivatives related to the methanamine scaffold. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Anti-inflammatory Activity of Thiophene-Based Methanamines

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[17] Thiophene derivatives have demonstrated significant potential as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade.[15]

A. Mechanism of Action

A primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][17] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. The presence of amine and amide functionalities, which can be derived from the methanamine building block, has been shown to be important for this inhibitory activity.[15]

B. Structure-Activity Relationship (SAR)

The anti-inflammatory properties of thiophene-methanamine derivatives can be fine-tuned by modifying the substituents on the thiophene ring and the methanamine nitrogen. Studies have shown that the presence of specific functional groups, such as morpholinoacetamide attached to a 2-aminothiophene core, can lead to potent and selective COX-2 inhibition.[1] The development of dual COX/LOX inhibitors is a particularly attractive strategy for creating more effective and safer anti-inflammatory drugs.[12]

Visualization of Synthetic and Bioactivity Pathways

Bioactivity_of_Thiophene_Methanamines Thiophene_Carboxaldehyde Thiophene-2- carboxaldehyde Reductive_Amination Reductive Amination (e.g., NaBH4) Thiophene_Carboxaldehyde->Reductive_Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination Thiophene_Methanamine Thiophene-Based Methanamine Building Block Reductive_Amination->Thiophene_Methanamine Antimicrobial Antimicrobial Activity Thiophene_Methanamine->Antimicrobial Further Functionalization Anticancer Anticancer Activity Thiophene_Methanamine->Anticancer Further Functionalization Anti_inflammatory Anti-inflammatory Activity Thiophene_Methanamine->Anti_inflammatory Further Functionalization SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Anti_inflammatory->SAR Drug_Discovery Drug Discovery & Development SAR->Drug_Discovery

Caption: Synthetic pathway to thiophene-based methanamines and their progression to various biological activities and drug discovery.

V. Conclusion and Future Perspectives

Thiophene-based methanamine building blocks represent a highly valuable and versatile platform in the field of drug discovery. Their straightforward synthesis, coupled with the vast chemical space that can be explored through N-substitution, provides medicinal chemists with a powerful tool for generating novel bioactive compounds. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of derivatives originating from this core scaffold underscore its significance.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of N-substituted thiophene-methanamines will be crucial for identifying novel hits with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Multi-target Ligands: The thiophene-methanamine scaffold is well-suited for the development of compounds that can modulate multiple biological targets, which could lead to more effective therapies for complex diseases.

VI. References

  • synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Creative Research Thoughts.

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed.

  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022). International Journal of All Research Education and Scientific Methods.

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC.

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

  • Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). (n.d.). SciSpace.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.).

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications.

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed.

  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

  • Myers Chem 115. (n.d.).

  • Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. (2025). PMC.

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar.

  • Two biologically active thiophene-3-carboxamide derivatives. (2003). SciSpace.

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.).

  • Two biologically active thiophene-3-carboxamide derivatives. (2004). PubMed.

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. (n.d.). ResearchGate.

  • Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. (n.d.).

  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Reductive Amination. (2024). Chemistry Steps.

  • Preparation of thiophene-2-aldehydes. (n.d.). Google Patents.

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC.

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of (5-Phenylthiophen-3-yl)methanamine for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the 5-Phenylthiophen-3-yl Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the phenyl ring and its versatile chemical handles that allow for extensive structural diversification.[1][2][3] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and neurology, underscores its significance in drug discovery.[1][4] The (5-Phenylthiophen-3-yl)methanamine core, in particular, presents a unique three-dimensional architecture, combining the lipophilic phenyl and thiophene rings with a reactive primary amine. This primary amine serves as a crucial anchor point for combinatorial library synthesis, enabling the exploration of vast chemical space to identify novel bioactive compounds.[5]

This guide provides a comprehensive framework for the parallel functionalization of (5-Phenylthiophen-3-yl)methanamine. We will delve into three robust and widely applicable reaction methodologies: amide bond formation, reductive amination, and sulfonamide synthesis. The protocols are designed for high-throughput synthesis, purification, and characterization, facilitating the rapid generation of diverse compound libraries for screening and lead optimization.

Core Chemistry: Diversification Strategies

The primary amine of (5-Phenylthiophen-3-yl)methanamine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail the theoretical underpinnings and practical execution of three key transformations for library generation.

Diagram: Overall Workflow for Library Generation

Library_Generation_Workflow Overall Workflow for Library Generation cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis & Storage Start (5-Phenylthiophen-3-yl)methanamine Amidation Amide Coupling (Carboxylic Acids) Start->Amidation R-COOH ReductiveAmination Reductive Amination (Aldehydes/Ketones) Start->ReductiveAmination R-CHO/R-CO-R' Sulfonylation Sulfonamide Synthesis (Sulfonyl Chlorides) Start->Sulfonylation R-SO2Cl HT_Purification High-Throughput Purification (Prep-HPLC/SFC) Amidation->HT_Purification ReductiveAmination->HT_Purification Sulfonylation->HT_Purification QC Quality Control (LC-MS, NMR) HT_Purification->QC Storage Compound Library (DMSO Plates) QC->Storage

Caption: High-level overview of the library generation process.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions.[6] The reaction of the primary amine with a diverse set of carboxylic acids is a cornerstone of library synthesis.

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process requiring high temperatures.[7] To achieve this transformation under milder conditions suitable for complex molecules, the carboxylic acid must be "activated". This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[6][7] Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of additives such as HOBt (Hydroxybenzotriazole) can further improve reaction efficiency and suppress side reactions.[8]

Diagram: Amide Coupling Reaction

Amide_Coupling Amide Coupling Reaction Amine (5-Phenylthiophen-3-yl)methanamine Product Amide Product Amine->Product CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: Key components for amide bond formation.

High-Throughput Amide Coupling Protocol

This protocol is optimized for a 96-well plate format.

Materials:

  • (5-Phenylthiophen-3-yl)methanamine

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (5-Phenylthiophen-3-yl)methanamine in anhydrous DMF.

    • Prepare 0.22 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Assembly:

    • To each well of the reaction plate, add 100 µL (20 µmol) of the (5-Phenylthiophen-3-yl)methanamine stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the corresponding carboxylic acid stock solution to each well.

    • Add 100 µL (24 µmol, 1.2 eq) of the HATU stock solution to each well.

    • Initiate the reaction by adding 50 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction plate and agitate at room temperature for 12-18 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude reaction mixtures are now ready for high-throughput purification.

ReagentMolarity (M)Volume (µL)Equivalents
(5-Phenylthiophen-3-yl)methanamine0.21001.0
Carboxylic Acid0.221001.1
HATU0.241001.2
DIPEA0.8502.0

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful method for forming carbon-nitrogen bonds, offering a more controlled alternative to the direct alkylation of amines.[9] This two-step, one-pot reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.[10]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion, which is then reduced by a hydride source.[10] A key aspect of successful reductive amination is the choice of reducing agent. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they readily reduce the iminium ion intermediate but are slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[9][10]

Diagram: Reductive Amination Pathway

Reductive_Amination Reductive Amination Pathway Amine (5-Phenylthiophen-3-yl)methanamine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Product Secondary Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: The two-stage process of reductive amination.

High-Throughput Reductive Amination Protocol

Materials:

  • (5-Phenylthiophen-3-yl)methanamine

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction plates with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (5-Phenylthiophen-3-yl)methanamine in anhydrous DCM.

    • Prepare 0.24 M stock solutions of each aldehyde or ketone in anhydrous DCM in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of the reaction plate, add 100 µL (20 µmol) of the (5-Phenylthiophen-3-yl)methanamine stock solution.

    • Add 100 µL (24 µmol, 1.2 eq) of the corresponding carbonyl stock solution to each well.

    • Add 2 µL of glacial acetic acid to each well to catalyze imine formation.

    • Allow the mixture to stand at room temperature for 30-60 minutes.

    • Add 17 mg (80 µmol, 4.0 eq) of solid STAB to each well. Note: Solid addition is recommended to avoid reagent instability in solution.

  • Reaction and Work-up:

    • Seal the reaction plate and agitate at room temperature for 12-24 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • After gas evolution ceases, the organic layer can be separated for purification.

ReagentMolarity (M) / Mass (mg)Volume (µL)Equivalents
(5-Phenylthiophen-3-yl)methanamine0.21001.0
Aldehyde/Ketone0.241001.2
Acetic Acid-2Catalytic
STAB17 mg-4.0

Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide functional group is a crucial pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anti-inflammatory agents. Its tetrahedral geometry and hydrogen bonding capabilities make it a valuable moiety for modulating biological activity.

Mechanistic Rationale

The most common method for synthesizing sulfonamides is the reaction of a primary amine with a sulfonyl chloride.[11] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[11] The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Diagram: Sulfonamide Synthesis

Sulfonamide_Synthesis Sulfonamide Synthesis Amine (5-Phenylthiophen-3-yl)methanamine Product Sulfonamide Product Amine->Product SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Product Base Base (e.g., Pyridine) Base->Product

Caption: Formation of a sulfonamide from a primary amine.

High-Throughput Sulfonamide Synthesis Protocol

Materials:

  • (5-Phenylthiophen-3-yl)methanamine

  • Library of diverse sulfonyl chlorides

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction plates with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of (5-Phenylthiophen-3-yl)methanamine in anhydrous DCM containing 0.4 M pyridine (2.0 eq).

    • Prepare 0.22 M stock solutions of each sulfonyl chloride in anhydrous DCM in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of a pre-chilled (0 °C) reaction plate, add 100 µL (20 µmol) of the amine/pyridine stock solution.

    • Slowly add 100 µL (22 µmol, 1.1 eq) of the corresponding sulfonyl chloride stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction plate and allow it to slowly warm to room temperature while agitating. Continue agitation for 12-18 hours.

    • Quench the reaction by adding 200 µL of 1 M HCl to each well.

    • The organic layer can be separated for purification.

ReagentMolarity (M)Volume (µL)Equivalents
(5-Phenylthiophen-3-yl)methanamine0.21001.0
Pyridine0.41002.0
Sulfonyl Chloride0.221001.1

High-Throughput Purification and Analysis

The success of a combinatorial library synthesis campaign hinges on efficient purification and characterization of the products.[12][13]

Purification

High-throughput purification is essential for isolating the desired products from unreacted starting materials and reaction byproducts.[14]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for purifying compound libraries.[12][15] Reversed-phase C18 columns are generally effective for a wide range of small molecules. Mass-triggered fraction collection is highly recommended to ensure that only the fractions containing the target compound are collected.[15]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC, offering faster run times and reduced solvent consumption.[13]

Analysis and Quality Control

Once purified, each compound in the library must be analyzed to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for quality control.[16] It provides rapid confirmation of the molecular weight of the product and an estimation of its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library, or for hits identified from screening, NMR spectroscopy provides definitive structural confirmation.[17][18] 1H NMR is typically sufficient to confirm the structure of the synthesized analogues.

Conclusion

The (5-Phenylthiophen-3-yl)methanamine scaffold is a valuable starting point for the generation of diverse and novel chemical libraries. The protocols outlined in this guide for amide coupling, reductive amination, and sulfonamide synthesis provide a robust and scalable platform for exploring the chemical space around this promising core. By integrating high-throughput synthesis with modern purification and analytical techniques, research organizations can significantly accelerate their drug discovery efforts.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

  • What is High-Throughput Purification? - Virscidian. (URL: [Link])

  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (URL: [Link])

  • Thiophene-Based Compounds | Encyclopedia MDPI. (URL: [Link])

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC. (URL: [Link])

  • High-throughput purification of compound libraries - PubMed. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

  • Convenient synthesis of primary sulfonamides - Academia.edu. (URL: [Link])

  • High-Throughput Purification of Single Compounds and Libraries - ACS Publications. (URL: [Link])

  • High Throughput Mass-Directed Purification of Drug Discovery Compounds | Waters. (URL: [Link])

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (URL: [Link])

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

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  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

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  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC. (URL: [Link])

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Sources

Application Notes & Protocols: Amide Bond Formation Using (5-Phenylthiophen-3-yl)methanamine and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of amides utilizing (5-phenylthiophen-3-yl)methanamine as a key building block. The formation of the amide bond is a cornerstone reaction in medicinal chemistry and drug development, and the thiophene moiety is a prevalent scaffold in numerous pharmacologically active compounds.[1][2] This document delves into two robust and widely adopted coupling methodologies: carbodiimide-mediated synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an N-hydroxybenzotriazole (HOBt) additive, and a high-efficiency uronium salt-based approach using HATU. We present the underlying chemical principles, step-by-step protocols, and critical insights into reaction optimization and purification, tailored for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of Thiophene-Containing Amides

The amide bond is arguably the most critical functional group in modern drug discovery, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][3] Its synthesis, the coupling of a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow transformation, necessitating the use of activating agents, commonly known as coupling reagents.[4][5]

The specific amine of interest, (5-phenylthiophen-3-yl)methanamine, incorporates a phenylthiophene scaffold, a privileged structure in medicinal chemistry. Thiophene rings are bioisosteres of phenyl rings and are integral to drugs exhibiting a wide range of biological activities. The ability to reliably and efficiently couple this amine with diverse carboxylic acids is therefore of significant value for generating novel chemical entities for drug screening and lead optimization programs.

This guide provides the scientific rationale and actionable protocols to empower researchers to successfully synthesize target amides, addressing potential challenges such as steric hindrance and reaction efficiency.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is a critical decision that can significantly impact reaction yield, purity, and cost.[6] Key factors include the properties of the substrates (amine and carboxylic acid), the potential for racemization if chiral centers are present, and the scale of the synthesis.

  • Carbodiimides (e.g., EDC): These are cost-effective and widely used. EDC is particularly advantageous due to the water solubility of both the reagent and its urea byproduct, simplifying purification via aqueous workup.[7] However, carbodiimides can be less effective for sterically hindered substrates and can lead to racemization or side reactions without the use of additives like HOBt.[8]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU are renowned for their high efficiency, rapid reaction kinetics, and low rates of racemization, even with challenging or sterically hindered substrates. They are often the reagent of choice for difficult couplings where yield and purity are paramount, though they are more expensive than carbodiimides.[1]

The following decision-making workflow can guide the selection process.

G start Start: Couple (5-Phenylthiophen-3-yl)methanamine with a Carboxylic Acid sterics Are substrates sterically hindered or electron-deficient? start->sterics racemization Is the carboxylic acid chiral and prone to racemization? sterics->racemization No hatu_node Preferred Method: HATU Coupling sterics->hatu_node Yes cost Is cost a primary constraint? racemization->cost No racemization->hatu_node Yes cost->hatu_node No edc_node Preferred Method: EDC / HOBt Coupling cost->edc_node Yes

Caption: Decision workflow for selecting a coupling reagent.

Protocol 1: Carbodiimide-Mediated Amide Synthesis with EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[4][7]

Mechanism of Action

The reaction proceeds in a two-step pathway. First, the carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct.[9] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization. Finally, the amine nucleophile, (5-phenylthiophen-3-yl)methanamine, attacks the active ester to form the desired amide bond, regenerating HOBt.[4]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement HOBt HOBt Amine (5-Phenylthiophen-3-yl)methanamine HOBt_ester->Amine Nucleophilic Attack Amide Target Amide Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (5-Phenylthiophen-3-yl)methanamine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Base (e.g., DIPEA or TEA, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Standard workup and purification reagents

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), combine the carboxylic acid (1.0 equiv), (5-phenylthiophen-3-yl)methanamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous solvent (e.g., DCM or DMF) to dissolve the solids, aiming for a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the mixture in one portion. Then, add the base (e.g., DIPEA, 2.5 equiv) dropwise over several minutes.[4]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Transfer to a separatory funnel and wash sequentially with 1N HCl or saturated NH₄Cl (to remove excess amine and base), saturated NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: High-Efficiency Amide Synthesis with HATU

HATU is a third-generation aminium-based coupling reagent celebrated for its speed and effectiveness, particularly with challenging substrates that may yield poor results with other methods.

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The HOAt moiety is critical, as it accelerates the reaction and acts as a potent racemization suppressant. The amine then attacks this highly electrophilic active ester to rapidly form the stable amide bond.

G cluster_preactivation Step 1: Pre-activation cluster_coupling Step 2: Aminolysis RCOOH R-COOH (Carboxylic Acid) Active_Ester OAt-Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->RCOOH Deprotonation Amine (5-Phenylthiophen-3-yl)methanamine Active_Ester->Amine Rapid Nucleophilic Attack Amide Target Amide Amine->Amide HOAt HOAt (Regenerated)

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (5-Phenylthiophen-3-yl)methanamine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA (2.0 - 5.0 equiv)

  • Anhydrous Solvent (e.g., DMF, NMP)

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (concentration 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced.

  • Amine Addition: Add (5-phenylthiophen-3-yl)methanamine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. The reaction is typically much faster than with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine. These washes effectively remove the DIPEA·HCl salt, unreacted acid, and regenerated HOAt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Workflow and Data Summary

The overall experimental process follows a standardized workflow from setup to final product characterization.

G setup 1. Reagent Setup (Acid, Amine, Reagents) reaction 2. Reaction (0°C to RT) setup->reaction monitor 3. Monitoring (TLC / LC-MS) reaction->monitor workup 4. Aqueous Work-up (Extraction & Washes) monitor->workup purify 5. Purification (Column Chromatography) workup->purify product 6. Pure Amide (Characterization) purify->product

Caption: General experimental workflow for amide synthesis.

Comparative Data

The following table presents typical results for the coupling of (5-phenylthiophen-3-yl)methanamine with benzoic acid, illustrating the general performance of each protocol. Actual results may vary based on the specific carboxylic acid used.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid Benzoic Acid (1.0 equiv)Benzoic Acid (1.0 equiv)
Amine 1.1 equiv1.1 equiv
Coupling Reagent EDC·HCl (1.2 equiv)HATU (1.2 equiv)
Additive HOBt (1.2 equiv)N/A
Base DIPEA (2.5 equiv)DIPEA (3.0 equiv)
Solvent DCMDMF
Typical Time 18 hours4 hours
Typical Yield 75-90%85-98%

Conclusion

The protocols detailed herein provide reliable and reproducible methods for the synthesis of novel amides from (5-phenylthiophen-3-yl)methanamine. The EDC/HOBt method offers a cost-effective and robust solution for general synthesis, while the HATU protocol provides a highly efficient alternative for more challenging or precious substrates where reaction time and yield are critical. Proper execution of the reaction, monitoring, and purification steps is essential for obtaining high-purity materials suitable for downstream applications in drug discovery and development.

References

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  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. axispharm.com. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. reddit.com. [Link]

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Sources

Microwave-assisted synthesis of (5-Phenylthiophen-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of (5-Phenylthiophen-3-yl)methanamine Derivatives via Microwave-Assisted Reductive Amination

Abstract

This guide provides a comprehensive protocol for the efficient synthesis of (5-Phenylthiophen-3-yl)methanamine and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] We detail a robust method centered on a microwave-assisted Leuckart-type reductive amination, which dramatically reduces reaction times from many hours to mere minutes, while simultaneously improving yields and product purity.[3][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and reducing the formation of by-products.[6][7][8] This document outlines the foundational principles of microwave-assisted organic synthesis (MAOS), provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Convergence of Thiophene Chemistry and Green Synthesis

Thiophene-containing scaffolds are privileged structures in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[1][2][9] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them highly valuable in the design of novel therapeutic agents.[10] The (5-Phenylthiophen-3-yl)methanamine core, in particular, serves as a crucial building block for a variety of biologically active molecules.

Traditional synthetic routes to such amines often rely on classical reductive amination methods, such as the Leuckart-Wallach reaction.[3][11] While effective, these methods are frequently hampered by harsh reaction conditions, including high temperatures (150-200 °C) and prolonged reaction times, often exceeding several hours, which can lead to moderate yields and the formation of undesirable impurities.[3][12]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[13][14] Unlike conventional heating which relies on slow, inefficient heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[7][8] This volumetric and instantaneous heating mechanism, driven by dipolar polarization and ionic conduction, results in a rapid increase in temperature, leading to dramatic accelerations in reaction rates.[8][13] The key advantages of MAOS include:

  • Drastically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[8][14]

  • Improved Yields and Purity: Rapid heating minimizes the time available for side reactions and thermal decomposition, leading to cleaner products.[13][14]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[14]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, a core tenet of green chemistry.[6][7]

This application note leverages these advantages to present an optimized protocol for the synthesis of (5-Phenylthiophen-3-yl)methanamine derivatives.

The Synthetic Pathway: Microwave-Enhanced Leuckart Reaction

The core of our protocol is the reductive amination of 5-phenylthiophene-3-carbaldehyde. The Leuckart reaction and its variants provide a direct, one-pot method for this transformation using a formamide or ammonium formate as both the amine source and the reducing agent.[3][11] The reaction proceeds through the initial formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid (generated in situ).[3] Microwave irradiation is exceptionally effective at accelerating this process, which traditionally requires high thermal energy.[4][5]

G Start 5-Phenylthiophene-3-carbaldehyde Product_Intermediate N-formyl Intermediate Start->Product_Intermediate Reductive Amination Product_Final (5-Phenylthiophen-3-yl)methanamine Product_Intermediate->Product_Final Deprotection Reagents Ammonium Formate (or Formamide / Formic Acid) Condition Microwave Irradiation (e.g., 180°C, 10-30 min) Hydrolysis Acidic or Basic Hydrolysis

Figure 1: General reaction scheme for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.

3.1. Materials and Equipment

  • Reagents:

    • 5-Phenylthiophene-3-carbaldehyde (CAS: 33250-61-4)

    • Ammonium formate (CAS: 540-69-2) or Formamide (CAS: 75-12-7)

    • Formic acid, 98% (CAS: 64-18-6) (if using formamide)

    • Dichloromethane (DCM) (CAS: 75-09-2)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Monowave or multimode laboratory microwave reactor

    • 10 mL or 35 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-phenylthiophene-3-carbaldehyde (1.0 mmol, 188.2 mg).

  • Reagent Addition: Add ammonium formate (5.0 mmol, 315.3 mg). Alternatively, for N-substituted derivatives, a primary/secondary amine and a suitable reducing agent like formic acid can be used.

  • Solvent (Optional): This reaction can often be performed under solvent-free conditions, which is environmentally preferable.[6] If a solvent is required for solubility or heat distribution, add a minimal amount of a high-boiling polar solvent like DMF or NMP (1-2 mL).

  • Sealing: Securely cap the reaction vessel. Causality Note: Proper sealing is critical for reaching temperatures above the solvent's boiling point and containing the pressure generated during the reaction.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 180 °C (Ramp time: 2 minutes)

    • Hold Time: 20 minutes

    • Power: Dynamic (power will adjust to maintain target temperature)

    • Stirring: 500 RPM

    • Pressure Limit: 20 bar

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.

  • Work-up:

    • Open the vial and add 15 mL of deionized water. The intermediate N-formyl product may precipitate.

    • To obtain the free amine, add 5 mL of 3M HCl and heat the mixture at 80 °C for 1-2 hours to hydrolyze the formamide.

    • Cool the mixture to room temperature and basify by slowly adding saturated NaHCO₃ solution until the pH is ~9.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-Phenylthiophen-3-yl)methanamine.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Charge Vial: Aldehyde + Amine Source B Seal Vial & Place in Reactor A->B C Irradiate: Set Temp, Time, Pressure B->C D Automated Cooling C->D E Hydrolysis (if needed) D->E F Basify & Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Phenylthiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PTM-5P-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Profile

You are dealing with (5-Phenylthiophen-3-yl)methanamine , a heterobiaryl primary amine. This molecule presents a dual purification challenge:

  • The Primary Amine (

    
    ):  Highly polar and basic (
    
    
    
    ), leading to strong interactions with silanol groups on silica gel (streaking/tailing).
  • The Thiophene Core: Electron-rich and sulfur-containing, making it prone to oxidation and capable of tightly binding transition metals (e.g., Palladium from Suzuki couplings).

Physicochemical Snapshot:

  • State: Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt).

  • Solubility: Soluble in DCM, MeOH, DMSO. Limited solubility in Hexanes/Water.

  • Key Risk: Formation of carbamates upon exposure to atmospheric

    
     and 
    
    
    
    -oxidation if stored improperly.

Module 1: Purification Decision Tree

Before selecting a method, assess your crude mixture's profile.

PurificationWorkflow Start Crude Reaction Mixture CheckPd Is Pd Catalyst Present? (Dark color/Suzuki origin) Start->CheckPd Scavenge Step 1: Metal Scavenging (SiliaMetS® Thiol or TMT) CheckPd->Scavenge Yes CheckPurity Est. Purity (LCMS/NMR) CheckPd->CheckPurity No Scavenge->CheckPurity HighPurity >85% Purity CheckPurity->HighPurity High LowPurity <85% Purity CheckPurity->LowPurity Low/Complex SaltForm Method A: Salt Formation (HCl/Oxalate Precipitation) HighPurity->SaltForm Flash Method B: Flash Chromatography (Amine-Modified Silica) LowPurity->Flash Final Pure Intermediate (Store under Ar) SaltForm->Final Flash->SaltForm Optional: For Stability Flash->Final

Figure 1: Strategic workflow for isolating thiophene-based amines. Prioritize metal scavenging if the synthesis involved cross-coupling.

Module 2: Chromatography Troubleshooting (The "Streaking" Amine)

Issue: The primary amine interacts with acidic silanols on standard silica, causing peak tailing (streaking) and co-elution with impurities.

Protocol A: The "Ammonia Shift" Method

Best for: Crude oils containing non-basic impurities.

Standard silica gel is acidic (


). You must basify the stationary phase to suppress ionization of your amine.
ComponentRoleRecommended Ratio
Dichloromethane (DCM) Solubilizing AgentBalance
Methanol (MeOH) Polar Modifier0%

10% Gradient
Ammonium Hydroxide (

)
Silanol Blocker 1% (Constant)

Step-by-Step:

  • Preparation: Prepare a mobile phase of DCM:MeOH:

    
     (90:9:1). Note: The ammonia must be aqueous (28-30%); it will form a suspension. Shake vigorously before use.
    
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the basic mobile phase before loading the sample. This neutralizes the silica.

  • Loading: Dissolve the crude amine in a minimum amount of DCM. Avoid using pure MeOH for loading, as it broadens the band.

  • Elution: Run a gradient from 100% DCM to 10% MeOH/DCM (with constant 1%

    
    ).
    
    • Result: The amine should elute as a sharp, symmetrical peak rather than a streak.

Alternative: If


 is unavailable, use 1% Triethylamine (TEA)  in the mobile phase. Warning: TEA is harder to remove (high boiling point) and may require extended drying or an acid wash.

Module 3: Palladium Removal (The Suzuki Aftermath)

Issue: Thiophene sulfurs coordinate strongly with Palladium (Pd). Standard filtration through Celite is often insufficient, leaving dark residues and high ppm Pd levels.

Protocol B: Chemical Scavenging

Best for: Removing residual Pd < 1000 ppm.

  • Dissolution: Dissolve the crude material in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to expected Pd content, or 10-20 wt% of crude mass).

  • Incubation: Stir at 50°C for 4 hours . Heat is critical to break the Pd-Thiophene coordination.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.

  • Verification: The filtrate should be significantly lighter in color (yellow/orange vs. dark brown).

Module 4: Salt Formation (The "Self-Validating" System)

Issue: Free base amines are oils that oxidize easily. Solution: Convert to a crystalline salt. This purifies the compound by rejecting non-basic impurities (like des-amino side products) into the mother liquor.

Protocol C: HCl Salt Precipitation

Best for: Long-term storage and final purification.

  • Dissolution: Dissolve 1.0 g of the semi-pure free base amine in Diethyl Ether (20 mL) or Ethyl Acetate . Ensure the solution is clear.

  • Acidification:

    • Option 1 (Anhydrous): Add 4M HCl in Dioxane dropwise at 0°C.

    • Option 2 (Gaseous): Bubble dry HCl gas through the solution (requires setup).

  • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation and trap impurities in the solvent.

  • Isolation: Filter the solid under Argon (to prevent moisture absorption). Wash the cake with cold Ether (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C.

Why this works: The (5-phenylthiophen-3-yl)methanamine HCl salt is highly crystalline. Neutral impurities (phenylthiophene, starting bromide) remain dissolved in the ether and are washed away.

Frequently Asked Questions (FAQ)

Q1: My product turned from yellow to green/black overnight. What happened? A: Thiophenes are electron-rich and prone to oxidative polymerization, especially in the presence of light and air. The "green" color often indicates the formation of radical cations or polymer chains.

  • Fix: Always store the free base under Argon/Nitrogen at -20°C. Convert to the HCl salt for stability.

Q2: I see a "ghost peak" in the NMR at


 8.0-8.5 ppm. 
A:  This is likely the carbamate salt . Primary amines react with atmospheric 

to form

.
  • Fix: Wash the organic layer with 1M NaOH during workup to break the carbamate, then dry immediately.

Q3: The HCl salt is hygroscopic (sticky). How do I fix this? A: Thiophene amine HCl salts can be hygroscopic if excess HCl is trapped in the lattice.

  • Fix: Recrystallize the salt from Ethanol/Diethyl Ether . Dissolve in hot ethanol, then add ether until cloudy, and cool slowly. Alternatively, try forming the Oxalate salt (using oxalic acid), which is often less hygroscopic and more crystalline.

References

  • General Amine Purification: "Strategies for the Purification of Amines." Teledyne ISCO Application Notes, AN103. Link

  • Suzuki Coupling & Pd Removal: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Thiophene Synthesis: "Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions." Kobe University Repository.[1] Link

  • Salt Formation Techniques: "Crystallization of Organic Compounds: An Industrial Perspective." Org.[2][3] Process Res. Dev. 2000, 4, 5, 413–417. Link

  • Compound Data: "Thiophen-3-ylmethanamine."[4][5][6] PubChem Database, CID 2776381. Link

Sources

Technical Support Center: Navigating the Aqueous Solubility Challenges of (5-Phenylthiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (5-Phenylthiophen-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the aqueous solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement strategies, it is crucial to understand the inherent physicochemical properties of (5-Phenylthiophen-3-yl)methanamine.

(Structure of (5-Phenylthiophen-3-yl)methanamine generated based on its IUPAC name)

This molecule possesses a hydrophobic phenyl-thiophene backbone and a hydrophilic primary amine group. This amphipathic nature is the primary driver of its limited solubility in neutral aqueous media. The primary amine group, with an estimated pKa in the range of 9.5 to 11.0 for similar alkylamines, is a key handle for manipulating solubility through pH adjustment.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my (5-Phenylthiophen-3-yl)methanamine not dissolving in water?

A1: The limited aqueous solubility of (5-Phenylthiophen-3-yl)methanamine at neutral pH is due to the dominance of its large, nonpolar phenyl-thiophene structure. While the methanamine group can form hydrogen bonds with water, the hydrophobic character of the rest of the molecule prevents significant dissolution.[3]

Q2: What is the expected impact of pH on the solubility of this compound?

A2: As a primary amine, (5-Phenylthiophen-3-yl)methanamine is a weak base.[4] In acidic conditions (pH below its pKa), the amine group will be protonated to form the more soluble ammonium salt. Conversely, at a pH above its pKa, the compound will exist predominantly in its less soluble, free base form. Therefore, decreasing the pH of the aqueous medium is a primary strategy to enhance its solubility.

Q3: Are there any common organic solvents in which this compound is freely soluble?

Troubleshooting Guide: Practical Solutions for Solubility Issues

This section provides a structured, question-and-answer guide to troubleshoot common solubility problems encountered during experiments with (5-Phenylthiophen-3-yl)methanamine.

Issue 1: Compound Precipitation Upon Addition to Neutral Buffer

Q: I'm trying to prepare a stock solution in a phosphate-buffered saline (PBS) at pH 7.4, but the compound immediately precipitates. What's happening and how can I fix it?

A: Causality: At neutral pH, (5-Phenylthiophen-3-yl)methanamine is primarily in its non-ionized, poorly soluble form. The hydrophobic interactions between molecules are stronger than their interactions with water, leading to precipitation.

Solution Workflow:

Caption: Workflow for solubilizing the compound using pH adjustment.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a Concentrated Acidic Stock: Dissolve the (5-Phenylthiophen-3-yl)methanamine in a small volume of dilute acid, such as 0.1 M HCl, to create a concentrated stock solution (e.g., 10-50 mM). The acidic environment ensures the amine is protonated and readily soluble.

  • Buffer Preparation: Prepare your final aqueous buffer at the desired neutral pH (e.g., PBS at pH 7.4).

  • Serial Dilution: Perform a stepwise dilution of the acidic stock into the neutral buffer to reach your final target concentration. This gradual change in pH as you dilute can help prevent shocking the compound out of solution.

  • Verification: After dilution, verify the final pH of your solution to ensure it is within the acceptable range for your experiment. A slight decrease in pH is expected but should be minimal with sufficient buffer capacity.

Data Summary: Expected Solubility vs. pH

pH RangeIonization StateExpected Aqueous Solubility
< 7Primarily Protonated (R-NH3+)High
7 - 9Mixture of Protonated and Free BaseModerate to Low
> 9Primarily Free Base (R-NH2)Very Low
Issue 2: Limited Solubility Even with pH Adjustment or Need for Near-Neutral pH

Q: My experiment requires a near-neutral pH, and even with some acidification, I cannot achieve the desired concentration. What other methods can I use?

A: Causality: In situations where significant pH alteration is not feasible, alternative formulation strategies are necessary to overcome the compound's inherent hydrophobicity. These methods work by creating a more favorable microenvironment for the molecule in the aqueous solution.

Solution Strategies:

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][6][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility.[9][10][11][12][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which can entrap hydrophobic molecules in their core, leading to increased solubility.[14][15][16][17]

Troubleshooting Workflow for Advanced Solubilization:

Caption: Decision tree for advanced solubility enhancement techniques.

Experimental Protocols:

Protocol 1: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][18]

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess of (5-Phenylthiophen-3-yl)methanamine to each co-solvent mixture. Equilibrate the samples (e.g., by shaking for 24 hours at a controlled temperature).

  • Quantify: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility versus co-solvent concentration to identify the most effective system.

Protocol 2: Cyclodextrin Complexation

  • Select Cyclodextrins: Screen various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of a wide range of drugs.[11][12][13]

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of the compound to each cyclodextrin solution and equilibrate as described in the co-solvent protocol.

  • Quantify and Analyze: Measure the compound's concentration in the supernatant. A linear increase in solubility with cyclodextrin concentration is indicative of a 1:1 inclusion complex.

Protocol 3: Surfactant-Mediated Solubilization

  • Select Surfactants: Choose non-ionic surfactants with a good safety profile, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.[16][18]

  • Prepare Surfactant Solutions: Prepare a range of surfactant concentrations in your aqueous buffer, ensuring some concentrations are above the critical micelle concentration (CMC).

  • Solubility Determination: Follow the same procedure of adding excess compound, equilibrating, and quantifying the dissolved concentration as outlined in the previous protocols.

  • Analysis: A significant increase in solubility is typically observed at surfactant concentrations above the CMC, indicating micellar encapsulation.[15][17]

Comparative Data Table for Solubility Enhancement Strategies

StrategyTypical Concentration RangeMechanism of ActionPotential Considerations
Co-solvents 5-20% (v/v)Reduces solvent polarity.[7]May affect biological activity or assay performance.
Cyclodextrins 1-10% (w/v)Forms inclusion complexes.[9][10]Can have a saturable effect on solubility.
Surfactants > CMC (e.g., 0.01-1% w/v)Micellar encapsulation.[14][15]Potential for foam formation and interference with certain assays.

By systematically applying these troubleshooting guides and understanding the underlying principles of solubility enhancement, researchers can successfully formulate (5-Phenylthiophen-3-yl)methanamine for a wide range of aqueous-based experiments.

References

  • G. Raosaheb Godge, S. Hiremath, B. Sonawale, R. Shirsath, "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs," International Journal of Pharmaceutical Sciences and Nanotechnology, 2015. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed. (2018, August 15). [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020, June 20). [Link]

  • Co-solvent. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020, August 1). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). [Link]

  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). [Link]

  • How Can Surfactants Affect the Effective Water Solubility of a Pollutant? → Learn. (2025, November 28). [Link]

  • Solubility and pH of amines. [Link]

  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise... - Homework.Study.com. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. (2025, August 11). [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). [Link]

  • [5-(3-Chlorophenyl)thiophen-3-yl]methanamine | C11H10ClNS - PubChem. [Link]

  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (2024, September 11). [Link]

  • Phenyl(thiophen-3-yl)methanol | C11H10OS | CID 10103995 - PubChem - NIH. [Link]

  • phenyl-thiophen-3-ylmethanone - 6453-99-2, C11H8OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22). [Link]

  • 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. [Link]

  • (5-Fluoro-1-benzothiophen-3-yl)methanamine | C9H8FNS | CID 57601285 - PubChem. [Link]

  • (3-(thiophen-3-yl)phenyl)methanamine - PubChemLite. [Link]

  • phenyl(thiophen-2-yl)methanone - ChemBK. (2024, April 10). [Link]

  • (5-methylthiophen-3-yl)methanamine (C6H9NS) - PubChemLite. [Link]

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Validation & Comparative

1H and 13C NMR Spectral Analysis of (5-Phenylthiophen-3-yl)methanamine: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Structural Challenge

(5-Phenylthiophen-3-yl)methanamine is a critical biaryl scaffold often employed in kinase inhibitor discovery and GPCR ligand synthesis. Its structural integrity relies on the precise regiochemistry of the thiophene ring substitution.

Unlike simple benzene derivatives, thiophenes introduce significant ambiguity in substitution patterns (2,4- vs. 2,5- vs. 3,5-disubstitution). This guide compares the spectral signature of the target 3,5-disubstituted isomer against its common synthetic precursors and regioisomers. We establish a self-validating analytical protocol to ensure structural certainty without relying solely on X-ray crystallography.

Structural Analysis Strategy

The core challenge in verifying (5-Phenylthiophen-3-yl)methanamine is distinguishing it from its regioisomers (which possess identical mass) and its synthetic precursors (which share the biaryl skeleton).

The Comparative Matrix
FeatureTarget: (5-Phenylthiophen-3-yl)methanamineAlternative A: (4-Phenylthiophen-2-yl)methanamine (Isomer)Alternative B: 5-Phenylthiophene-3-carbonitrile (Precursor)
Substitution 3,5-Disubstituted2,4-Disubstituted3,5-Disubstituted
Key 1H Coupling

Hz
(Meta-like)

Hz
(Meta-like)

Hz
Key 13C Signal

ppm
(

)

ppm

ppm
(

)
Differentiation NOE Interaction (H2/H4 vs Phenyl)Distinct NOE patternDisappearance of Nitrile Carbon

Comparative Analysis 1: Regioisomer Differentiation

Objective: Distinguish the 3,5-substitution pattern from 2,3- or 2,5-isomers.

In thiophene chemistry, the coupling constant (


) between ring protons is the primary diagnostic tool.
1H NMR Spectral Logic

For the target molecule, protons are located at positions 2 and 4 .

  • H-2 (

    
     ppm):  Located between the Sulfur and the alkyl group. It typically appears as a narrow doublet or broad singlet.
    
  • H-4 (

    
     ppm):  Located between the phenyl ring and the alkyl group.
    
  • The Diagnostic Coupling (

    
    ):  The coupling across the ring sulfur (meta-position equivalent) is characteristically small (
    
    
    
    Hz).

Comparison with 2,3-Disubstituted Isomer: If the synthesis produced the 2,3-isomer (e.g., 2-phenyl-3-aminomethylthiophene), the remaining protons would be at positions 4 and 5 .

  • Result: You would observe a coupling constant of

    
     Hz .
    
  • Conclusion: A large doublet splitting (

    
     Hz) immediately invalidates the structure as the 3,5-target.
    
Data Table: Predicted vs. Observed Shifts (DMSO-d6)
NucleusAssignmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
1H H-2 (Thiophene) 7.45 - 7.55 d 1.5
1H H-4 (Thiophene) 7.15 - 7.25 d 1.5
1H Phenyl (Ortho)7.60 - 7.65d7.5
1H Phenyl (Meta/Para)7.30 - 7.45m-
1H

-N
3.75 - 3.85 s -
1H

(Amine)
1.8 - 2.5 (Broad)br s-
13C C-5 (Quaternary)~143.0--
13C C-3 (Quaternary)~141.0--
13C

-N
39.5 - 41.0 --

Expert Insight: The chemical shift of H-2 is generally more deshielded (downfield) than H-4 due to the proximity to the electronegative sulfur atom and the lack of shielding from the phenyl ring's anisotropy compared to H-4.

Comparative Analysis 2: Reaction Monitoring (Target vs. Precursor)

Objective: Confirm successful reduction of the nitrile intermediate.

The synthesis typically proceeds via Suzuki coupling to form 5-phenylthiophene-3-carbonitrile , followed by reduction (e.g., LiAlH4 or Borane) to the amine.

13C NMR Validation
  • Precursor (Nitrile): Shows a distinct, sharp peak at

    
     ppm  (C
    
    
    
    N).
  • Target (Amine): The nitrile peak must be absent . A new peak appears in the aliphatic region at

    
     ppm  (
    
    
    
    ).
1H NMR Validation
  • Precursor: No aliphatic protons.

  • Target: Appearance of the methylene singlet at

    
     ppm.
    
  • Common Pitfall: Incomplete reduction often yields the imine intermediate if the quench is not acidic enough, or the aldehyde if over-oxidized/hydrolyzed. The aldehyde proton (

    
     ppm) is a red flag.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate integration (quantification), follow this specific protocol.

Solvent Selection: The Critical Variable
  • Routine Check (CDCl3): Good for solubility, but amine protons (

    
    ) often broaden or exchange with trace water, making integration unreliable.
    
  • Quantitative Analysis (DMSO-d6): Recommended.

    • Why: DMSO forms strong hydrogen bonds with the amine protons, slowing chemical exchange. This often resolves the

      
       signal into a distinct broad singlet or even a triplet (if coupled to 
      
      
      
      ), allowing for accurate integration (2H).
    • Water Separation: DMSO shifts the residual water peak to

      
       ppm, usually clear of the methylene signal (
      
      
      
      ppm).
Step-by-Step Acquisition
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove inorganic salts (borates/palladium) from the Suzuki step.

  • 1H Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Wait at least 5 seconds . (Essential for accurate integration of aromatic protons with long T1 times).

    • Scans: 16-64.

  • 13C Parameters:

    • Relaxation Delay: 2-3 seconds .

    • Scans: >512 (Quaternary carbons at C-3 and C-5 are slow to relax and have no NOE enhancement).

  • 2D Confirmation (Optional but Recommended):

    • HSQC: Correlates H-2 and H-4 to their respective carbons.

    • NOESY: Irradiate the methylene (

      
      ) signal. You should see a strong NOE to H-2  and H-4 , but not to the phenyl protons. This confirms the methylene is on the thiophene ring, not the phenyl ring.
      

Visualization: Analytical Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process when analyzing the crude product.

AnalyticalWorkflow Start Crude Product Analysis H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_Aliphatic Check 3.5-4.0 ppm Region H1_NMR->Check_Aliphatic Decision_CH2 CH2 Singlet Present? Check_Aliphatic->Decision_CH2 Fail_Nitrile Precursor (Nitrile) Unreacted Decision_CH2->Fail_Nitrile No (Absent) Check_Aromatic Check Thiophene Coupling (J) Decision_CH2->Check_Aromatic Yes (~3.8 ppm) Decision_J Coupling Constant Value? Check_Aromatic->Decision_J Result_Target Target Confirmed: 3,5-Disubstituted (J ~ 1.5 Hz) Decision_J->Result_Target Small (1.5 Hz) Result_Iso Regioisomer: 2,3-Disubstituted (J > 5.0 Hz) Decision_J->Result_Iso Large (5.0 Hz)

Caption: Logical workflow for distinguishing the target amine from unreacted nitrile precursor and regioisomeric impurities based on 1H NMR observables.

Diagram 2: Regioisomer Coupling Constants

Visualizing the specific proton interactions that define the structure.

CouplingLogic Target Target (3,5-Subst) Protons at 2,4 J_Meta Meta-like Coupling Across Sulfur J = 1.5 Hz Target->J_Meta Exhibits Isomer Isomer (2,3-Subst) Protons at 4,5 J_Ortho Ortho Coupling Adjacent Carbons J = 5.0 Hz Isomer->J_Ortho Exhibits

Caption: Comparison of diagnostic coupling constants (


) for the target 3,5-substitution versus the common 2,3-substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for substituent additivity rules in heterocycles).

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. IV. Preparation of Deuterated Thiophenes. Arkiv för Kemi, 16, 515. Link (Foundational work on thiophene coupling constants

    
     vs 
    
    
    
    ).
  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. Link (Validation of DMSO for amine analysis).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Synthetic context for the 5-phenylthiophene scaffold).

Sources

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Phenylthiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of (5-Phenylthiophen-3-yl)methanamine, a molecule of interest due to its structural motifs present in various pharmacologically active compounds.

In the absence of a published spectrum for this specific molecule, this guide will leverage established fragmentation principles of analogous structures to provide a robust predictive analysis. We will compare its expected fragmentation with that of benzylamine, a structurally related and well-characterized compound, to highlight the influence of the phenyl-substituted thiophene moiety on the fragmentation pathways. This comparative approach, grounded in fundamental mass spectrometry principles, offers a validated framework for interpreting the mass spectra of this and similar compounds.

The Logic of Fragmentation: A Tale of Two Structures

The fragmentation of a molecule under electron ionization is a story of its weakest bonds and the stability of the resulting fragments.[1][2] The initial event is the removal of an electron to form a molecular ion (M+•), which then undergoes a series of bond cleavages and rearrangements to produce a characteristic pattern of fragment ions.[1][3] The structure of (5-Phenylthiophen-3-yl)methanamine presents several key features that will dictate its fragmentation: the easily ionizable lone pair of electrons on the nitrogen atom, the relatively weak benzylic-type C-C bond, and the aromatic thiophene and phenyl rings.

Our comparative analysis will juxtapose the fragmentation of (5-Phenylthiophen-3-yl)methanamine with benzylamine. This comparison is critical as it allows us to dissect the influence of the thiophene ring system, with its sulfur heteroatom and extended aromaticity from the phenyl substituent, on the fragmentation process.

Predicted Fragmentation Pathways: A Visual Comparison

To illustrate the anticipated fragmentation pathways, the following diagrams, rendered in DOT language, provide a visual representation of the key bond cleavages and resulting fragment ions for both (5-Phenylthiophen-3-yl)methanamine and our comparative standard, benzylamine.

cluster_0 Fragmentation of (5-Phenylthiophen-3-yl)methanamine cluster_1 Fragmentation of Benzylamine mol [(C₁₁H₁₁NS)⁺•] Molecular Ion m/z = 189 frag1 [C₁₀H₈S]⁺• Thienylphenylmethyl radical cation m/z = 160 mol->frag1 β-cleavage - •CH₂NH frag2 [CH₂NH₂]⁺ Iminium ion m/z = 30 mol->frag2 α-cleavage - •C₁₀H₈S frag3 [C₁₁H₁₀N]⁺ Tropylium-like ion m/z = 156 mol->frag3 Rearrangement & H loss mol_b [(C₇H₉N)⁺•] Molecular Ion m/z = 107 frag1_b [C₇H₇]⁺ Tropylium ion m/z = 91 mol_b->frag1_b β-cleavage - •NH₂ frag2_b [CH₂NH₂]⁺ Iminium ion m/z = 30 mol_b->frag2_b α-cleavage - •C₆H₅

Figure 1: Predicted fragmentation pathways for (5-Phenylthiophen-3-yl)methanamine and Benzylamine.

In-Depth Analysis of Fragmentation Patterns

(5-Phenylthiophen-3-yl)methanamine: Key Predicted Fragments

The mass spectrum of (5-Phenylthiophen-3-yl)methanamine is expected to be dominated by fragmentation pathways that lead to the formation of stable carbocations and radical cations.

  • Molecular Ion (m/z 189): Substituted thiophenes generally exhibit a pronounced molecular ion peak, and this is anticipated for our target molecule as well.[4][5] The presence of two aromatic rings contributes to the stability of the molecular ion. The characteristic sulfur isotope pattern ([M+2]⁺• at approximately 4% of the M⁺• intensity) will be a key indicator for this sulfur-containing compound.[6]

  • α-Cleavage (m/z 30): Cleavage of the bond between the thiophene ring and the aminomethyl group (an α-cleavage relative to the nitrogen) is a highly probable event.[7][8] This would lead to the formation of a stable iminium ion, [CH₂NH₂]⁺, at m/z 30. This is a common fragment for primary amines.[7][8]

  • β-Cleavage (m/z 160): The cleavage of the C-N bond is another highly favored fragmentation pathway for amines.[8][9] This would result in the formation of the 5-phenylthiophen-3-ylmethyl radical cation at m/z 160. The stability of this cation is enhanced by the aromaticity of both the thiophene and phenyl rings.

  • Tropylium-like Ion Formation (m/z 156): Rearrangements are common in the fragmentation of aromatic compounds.[5][10] It is plausible that the molecular ion could undergo rearrangement and loss of a hydrogen atom to form a stable, even-electron tropylium-like ion at m/z 156.

Benzylamine: A Comparative Baseline

The fragmentation of benzylamine provides a simpler, yet highly relevant, comparison point.

  • Molecular Ion (m/z 107): The molecular ion of benzylamine is typically observed, though it may be of moderate to low intensity.[7]

  • α-Cleavage (m/z 30): Similar to our target molecule, α-cleavage leading to the iminium ion at m/z 30 is a characteristic fragmentation pathway.[7][8]

  • β-Cleavage and Tropylium Ion Formation (m/z 91): The most prominent peak in the mass spectrum of benzylamine is often the tropylium ion at m/z 91.[11][12] This highly stable, seven-membered aromatic cation is formed via β-cleavage of the C-N bond followed by rearrangement of the resulting benzyl cation.

Comparative Data Summary

Predicted Fragment(5-Phenylthiophen-3-yl)methanamine (m/z)Benzylamine (m/z)Fragmentation Pathway
Molecular Ion 189107Electron Ionization
Iminium Ion 3030α-Cleavage
Benzylic/Thienylic Cation 16091β-Cleavage & Rearrangement
Tropylium-like Ion 156-Rearrangement & H loss

Experimental Protocol: A Self-Validating Approach

To empirically determine the fragmentation pattern of (5-Phenylthiophen-3-yl)methanamine, the following detailed gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed to be self-validating by including benzylamine as a reference standard.

Objective: To acquire and compare the electron ionization mass spectra of (5-Phenylthiophen-3-yl)methanamine and benzylamine.

Materials:

  • (5-Phenylthiophen-3-yl)methanamine (synthesized or procured)

  • Benzylamine (analytical standard)

  • Methanol or Dichloromethane (GC-grade solvent)

  • GC-MS system equipped with an electron ionization source and a quadrupole or ion trap mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (5-Phenylthiophen-3-yl)methanamine in the chosen solvent.

    • Prepare a 1 mg/mL stock solution of benzylamine in the same solvent.

    • Prepare a working solution of each compound at a concentration of 10 µg/mL by diluting the stock solutions.

  • GC-MS Instrument Setup:

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 25 - 300.

    • Scan Speed: At least 2 scans/second.

  • Data Acquisition:

    • Inject the benzylamine working solution to acquire its mass spectrum. This serves as a system suitability test and a reference spectrum.

    • Inject a solvent blank to ensure no carryover or contamination.

    • Inject the (5-Phenylthiophen-3-yl)methanamine working solution to acquire its mass spectrum.

  • Data Analysis:

    • Identify the chromatographic peaks for benzylamine and (5-Phenylthiophen-3-yl)methanamine.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion and major fragment ions for both compounds.

    • Compare the obtained spectra with the predicted fragmentation patterns outlined in this guide.

Workflow for Comparative Fragmentation Analysis

cluster_workflow Comparative Fragmentation Analysis Workflow start Sample Preparation (Target & Standard) gcms GC-MS Analysis (EI, 70 eV) start->gcms spectra Acquire Mass Spectra gcms->spectra analysis Data Analysis spectra->analysis comparison Compare Fragmentation (Predicted vs. Experimental) analysis->comparison elucidation Structural Elucidation comparison->elucidation

Figure 2: Workflow for the comparative fragmentation analysis of (5-Phenylthiophen-3-yl)methanamine.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation patterns of (5-Phenylthiophen-3-yl)methanamine. By leveraging established principles and drawing comparisons with the well-understood fragmentation of benzylamine, we can anticipate the key fragmentation pathways for this novel compound. The detailed experimental protocol offers a robust method for validating these predictions in a laboratory setting. This approach, combining theoretical prediction with a clear experimental design, is essential for the confident structural elucidation of new chemical entities in drug discovery and development.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (2006). Phosphorous and Sulfur and the Related Elements, 8(2), 201-204. [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkat USA. [Link]

  • Razus, A. C., Birzan, L., Tecuceanu, V., Cristea, M., & Enache, C. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Revista de Chimie, 60(4), 373-377. [Link]

  • Margl, L., Teuscher, E., & Sticher, O. (1996). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Journal of Essential Oil Research, 8(3), 245-253. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2011). ResearchGate. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). ResearchGate. [Link]

  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. [Link]

  • Longevialle, P. (1994). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 5(1), 63-71. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. [Link]

  • Grigg, R., Sargent, M. V., & Williams, D. H. (1966). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic, 138-142. [Link]

  • Fragmentation Mechanisms. (n.d.). Michigan State University. [Link]

  • Errazquin, D. N., Puiatti, M., & Furlan, R. L. E. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 303. [Link]

  • Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International, 28(4). [Link]

  • LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]

  • LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • Lin, H.-R., & Lin, C.-H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 23(12), 2135–2146. [Link]

  • Wang, Y., Zhang, N., Xu, C., Shi, Q., & Zhao, S. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(14), 5859–5867. [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Vessecchi, R., & Galembeck, S. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 229-252. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(16), e9333. [Link]

Sources

Bioisosteric comparison of (5-Phenylthiophen-3-yl)methanamine vs benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric comparison between Benzylamine and its expanded heterocyclic analog, (5-Phenylthiophen-3-yl)methanamine . It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies to optimize potency, physicochemical properties, and metabolic stability.

Executive Summary: The Strategic Swap

In medicinal chemistry, Benzylamine is a foundational pharmacophore, often serving as a linker or a primary interaction motif (cationic anchor). (5-Phenylthiophen-3-yl)methanamine represents a "fragment-grown" bioisostere. It does not merely replace the benzene ring with thiophene; it expands the scaffold into a biaryl system mimicking 3-phenylbenzylamine ([1,1'-biphenyl]-3-ylmethanamine).

Why consider this replacement?

  • Hydrophobic Reach: The 5-phenyl group allows the molecule to access distal hydrophobic pockets unavailable to simple benzylamine.

  • pKa Modulation: The electron-withdrawing nature of the thiophene ring reduces the basicity of the primary amine compared to the benzylamine parent, potentially improving membrane permeability and reducing hERG liability.

  • Geometric Vectoring: The 5-membered thiophene ring alters the bond angles of the substituents, providing a unique vector (non-linear) compared to the 1,3- or 1,4-substituted benzene analogs.

Structural & Geometric Analysis

Scaffold Architecture

To understand the bioisosterism, we must map the atoms correctly.

  • Benzylamine: A planar Phenyl ring + flexible Aminomethyl tail.

  • (5-Phenylthiophen-3-yl)methanamine: A central Thiophene core.

    • Position 3: Aminomethyl tail (equivalent to meta or para depending on alignment).

    • Position 5: Phenyl ring.[1][2][3][4]

This molecule is a meta-biphenyl mimetic . The angle between the substituents at positions 3 and 5 on the thiophene ring creates a "kinked" geometry distinct from the 1,3-benzene arrangement.

Vector Analysis (DOT Visualization)

The following diagram illustrates the structural relationship and the "Exit Vector" shift caused by the thiophene core.

Bioisostere_Comparison cluster_props Key Geometric Differences Benzylamine Benzylamine (Parent Scaffold) Flat, Mono-aryl Biphenyl 3-Phenylbenzylamine (Direct Carbon Analog) Biaryl, 120° Bond Angle Benzylamine->Biphenyl Fragment Growing (+Phenyl) Thiophene (5-Phenylthiophen-3-yl)methanamine (Target Bioisostere) Biaryl, ~148° Pseudo-Angle Lower pKa Benzylamine->Thiophene Direct Expansion (Potency & ADME Opt.) Biphenyl->Thiophene Scaffold Hopping (Benzene -> Thiophene) Prop1 C-S-C Angle: ~92° (vs 120° in Benzene) Thiophene->Prop1 Prop2 Amine Basicity: Thiophene < Benzene Thiophene->Prop2

Caption: Structural evolution from Benzylamine to the Thiophene analog, highlighting the vector shift and electronic modulation.

Physicochemical Property Profiling[6]

The transition from Benzylamine to (5-Phenylthiophen-3-yl)methanamine drastically alters the physicochemical landscape.

PropertyBenzylamine (Reference)(5-Phenylthiophen-3-yl)methanamineImpact on Drug Design
Molecular Weight 107.15 Da189.28 DaFragment Growth: Increases LE (Ligand Efficiency) only if potency gains >100x.
cLogP (Lipophilicity) ~1.1~3.2Permeability: Significant increase. Risk of non-specific binding increases.
pKa (Basic Amine) 9.5~8.6 - 8.9Permeability: Lower pKa increases the neutral fraction at pH 7.4, improving CNS/cell penetration.
TPSA 26 Ų~26 Ų (Similar)Polarity: The thiophene sulfur is weakly polar but does not add to TPSA significantly.
H-Bond Donors/Acc. 2 / 12 / 2 (S is weak acceptor)Interactions: S atom can engage in "sigma-hole" or weak H-bond interactions.
Aromatic Character High (Benzene)Excessive (Thiophene)Reactivity: Thiophene is more electron-rich; potential for pi-stacking is different.

Key Insight - The pKa Shift: The sulfur atom in thiophene exerts an inductive electron-withdrawing effect (-I). This pulls electron density away from the aminomethyl group, lowering the pKa of the amine by approximately 0.5–1.0 log units compared to the benzyl analog. This is a critical tactic for reducing hERG binding , which often correlates with high basicity and lipophilicity.

Experimental Synthesis Protocol

To access (5-Phenylthiophen-3-yl)methanamine, a modular Suzuki coupling approach is recommended. This protocol ensures regioselectivity and high yields.

Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Bromo-4-cyanothiophene (or 4-bromo-2-cyanothiophene) Step1 Step 1: Suzuki Coupling Reagents: Phenylboronic acid, Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O, 90°C Start->Step1 Inter Intermediate: 5-Phenylthiophene-3-carbonitrile Step1->Inter Step2 Step 2: Nitrile Reduction Reagents: LiAlH4 or BH3·THF Condition: THF, Reflux Inter->Step2 Product Final Product: (5-Phenylthiophen-3-yl)methanamine Step2->Product

Caption: Two-step modular synthesis via Suzuki coupling followed by nitrile reduction.

Detailed Protocol (Self-Validating)

Step 1: Suzuki-Miyaura Coupling

  • Charge: In a reaction vial, combine 4-bromo-2-thiophenecarbonitrile (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 mins (Critical for Pd stability).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS (Look for M+1 of nitrile intermediate).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

Step 2: Reduction

  • Charge: Dissolve the nitrile intermediate in anhydrous THF (0.1 M).

  • Reagent: Add LiAlH4 (2.0 eq) dropwise at 0°C (Exothermic!).

  • Reaction: Warm to RT, then reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (1x vol of LAH mass), 15% NaOH (1x), Water (3x). Filter the white precipitate.

  • Purification: The free amine may require column chromatography (DCM:MeOH:NH3) or HCl salt formation for crystallization.

Metabolic Stability & Toxicology (ADME)

Replacing a benzene ring with thiophene introduces specific metabolic considerations.

Metabolic Hotspots
  • Benzene (Benzylamine): Primary metabolism is often N-dealkylation or ring hydroxylation (para-position).

  • Thiophene Analog:

    • S-Oxidation: The sulfur atom can be oxidized by CYPs to a sulfoxide or sulfone. In some cases, this leads to reactive thiophene-S-oxide intermediates (Michael acceptors), which can cause hepatotoxicity (e.g., Tienilic acid).

    • Mitigation: The 5-phenyl substitution blocks one of the reactive alpha-positions (C5), significantly stabilizing the ring against metabolic opening compared to unsubstituted thiophene.

    • Phenyl Ring: The distal phenyl ring is susceptible to para-hydroxylation.

Structural Alerts
  • Thiophene Alert: Thiophene rings are sometimes flagged as structural alerts for idiosyncratic toxicity. However, many safe drugs contain thiophenes (e.g., Olanzapine, Clopidogrel).

  • Recommendation: Perform a Glutathione (GSH) trapping assay early in the discovery phase to assess the formation of reactive metabolites.

References

  • Bioisosterism of Thiophene and Benzene

    • Title: Therapeutic importance of synthetic thiophene.[5]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Metabolic Stability of Thiophene Derivatives

    • Title: Bioactivation Potential of Thiophene-Containing Drugs.[4]

    • Source: Chemical Research in Toxicology.
    • URL:[Link]

  • Synthesis of Thiophene-based Bioisosteres

    • Title: A Selective Synthesis of 2,2-Difluorobicyclo[1.1.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Physicochemical Properties (pKa/LogP Data)

    • Title: 3-Thienylmethylamine Properties.[6][7]

    • Source: BenchChem / PubChem.
    • URL:[Link]

Sources

Safety Operating Guide

(5-Phenylthiophen-3-yl)methanamine: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Hazard Characterization

Stop and Read: (5-Phenylthiophen-3-yl)methanamine is a primary amine attached to a sulfur-containing heteroaromatic ring. This structural combination dictates its specific handling and disposal protocols.[1][2][3][4][5][6] Unlike simple aliphatic amines, the presence of the thiophene ring introduces sulfur-specific incineration requirements, and the amine group presents a corrosivity hazard.

Key Chemical Behaviors:

  • Basicity: The methanamine group (

    
    ) acts as a base. It will react exothermically with strong acids, acid chlorides, and anhydrides.
    
  • Sulfur Content: The thiophene ring necessitates disposal via incineration facilities equipped with scrubbers to manage sulfur oxides (

    
    ) emissions.
    
  • Corrosivity: Like most benzylic-type amines, this compound can cause severe skin burns and eye damage (Category 1B/1C equivalent).

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams immediately upon generation.

The Segregation Logic

Do NOT mix this waste with:

  • Oxidizing Agents: Risk of violent reaction or ignition.

  • Acids: Risk of exothermic neutralization and formation of intractable salts.

  • Halogenated Solvents (Conditional): While chemically compatible, mixing non-halogenated amines with halogenated solvents (like DCM) often increases disposal costs significantly. Segregate unless the reaction solvent was already halogenated.

Waste Stream Decision Matrix (Visual)

WasteSegregationStartWaste Generation:(5-Phenylthiophen-3-yl)methanamineStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PrecipitateStateCheck->SolidWastePure Compound/SaltsLiquidWasteLiquid / SolutionStateCheck->LiquidWasteReaction MixtureBinSolidBin A: Solid Hazardous Waste(Trace Sulfur/Amine)SolidWaste->BinSolidSolventCheckSolvent Type?LiquidWaste->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, DMF)SolventCheck->NonHaloNo HalogensBinHaloBin B: Halogenated Organic(Basic pH)Halo->BinHaloBinNonHaloBin C: Non-Halogenated Organic(Basic pH)NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating amine-thiophene waste streams to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicability: Expired inventory, weighing boats, contaminated gloves, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (2-mil polyethylene) before placing it in the rigid container. This "double containment" prevents dust inhalation risks for downstream handlers.

  • Labeling:

    • Primary Constituent: (5-Phenylthiophen-3-yl)methanamine.

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[7]

  • Storage: Store in a cool, dry area away from acids until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, reaction mixtures, or dissolved samples.[8]

  • pH Check: Verify the pH of the waste solution.

    • If pH < 4 (Acidic): The amine is likely protonated (salt form). This is stable but should still be kept separate from strong oxidizers.[2]

    • If pH > 10 (Basic): The free amine is present. Ensure the container is rated for bases (HDPE is preferred over glass for long-term storage of high pH liquids).

  • Solvent Compatibility:

    • Do not mix with acid waste streams (e.g., waste from an acid workup). The heat of neutralization can pressurize the waste container, leading to rupture.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste solution contains volatile solvents or if there is any risk of slow off-gassing.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory Standard: EPA 40 CFR § 261.7 (RCRA Empty).

  • Rinse 1: Add a solvent capable of dissolving the residue (Methanol or DMSO is recommended for this compound). Agitate and pour into the Liquid Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Mark "EMPTY - TRIPLE RINSED."[9]

  • Disposal: The container may now be discarded as regular trash (check local institutional guidelines, as some facilities require glass recycling for all chemically contacted glass).

Spill Response & Emergency Neutralization

Scenario: You have dropped a vial containing 500mg - 5g of (5-Phenylthiophen-3-yl)methanamine.

Immediate Action: Evacuate the immediate area if dust is generated.

Spill Workflow

SpillResponseAssess1. Assess Volume & State(Solid vs. Liquid)PPE2. Don PPE(Nitrile Gloves x2, Goggles, Lab Coat)Assess->PPEContain3. Containment(Surround with absorbent pillows)PPE->ContainClean4. Cleanup MethodContain->CleanDispose5. Bag & Tag(Hazardous Waste)Clean->Dispose

Figure 2: Emergency response workflow for minor laboratory spills.

Detailed Cleanup Steps:
  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If the substance is a fine powder, use a fit-tested N95 or P100 respirator to prevent inhalation.

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop the wet material into a waste bag.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or Chemizorb®).

    • Do not use paper towels alone if the concentration is high, as amines can degrade cellulose over time or react with bleached paper residues; however, for small dilute spills, paper is acceptable.

  • Surface Decontamination:

    • Wipe the area with a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize trace amine residues.

    • Follow with a water rinse.[1][2][3][4][5][6][9]

Regulatory & Technical Data

Waste Classification Codes

Proper coding ensures the waste is routed to the correct incinerator (one capable of handling sulfur and nitrogen content).

Regulatory BodyClassificationCodeRationale
EPA (RCRA) Characteristic WasteD002 Corrosivity (if pH > 12.5 or < 2 in solution).[10]
EPA (RCRA) IgnitableD001 Only if dissolved in a flammable solvent (Flash point < 60°C).
EU Waste Framework HazardousHP 8 Corrosive.
EU Waste Framework HazardousHP 14 Ecotoxic (Standard precaution for thiophenes).
Quantitative Properties for Handling
PropertyValue (Approx.)Operational Implication
Molecular Weight ~189.28 g/mol Use for stoichiometric neutralization calculations.
Physical State Solid (low melting) or OilMay solidify in cool waste rooms; use wide-mouth containers.
Solubility DMSO, MeOH, DCMUse these solvents for rinsing glassware.
pKa (Conjugate Acid) ~9.0 - 9.5 (Predicted)It is a base. Keep away from acids to prevent heat generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9][11] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (General guidance for Amine/Thiophene classification). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.